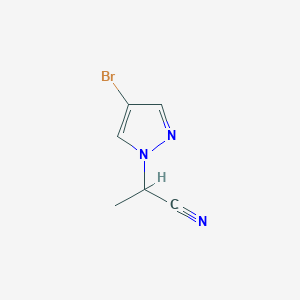
2-(4-bromo-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the CAS Number: 1250407-46-5 . It has a molecular weight of 200.04 and its IUPAC name is this compound . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 200.04 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalysis in Methane C–H Bond Functionalization : A study by Gava et al. (2015) explored the catalytic properties of a copper complex, which includes a pyrazolyl component similar to 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile. This complex was used for the insertion of CHCO2Et group into the C–H bonds of methane, showcasing the potential of pyrazolyl derivatives in homogeneous catalysis processes.
Platinum(II) Derivatives and C(sp3)-N Bond Cleavage : The reaction of platinum(II) derivatives with bis(pyrazolyl)propane was studied by Cinellu et al. (1989). This research highlighted the unique behavior of platinum compounds in promoting the rupture of C(sp3)-N bonds in pyrazolyl alkane ligands.
Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines : A study by Dawood et al. (2004) demonstrated the reaction of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, emphasizing the versatility of pyrazolyl compounds in synthesizing complex organic structures.
Heterogenisation of Iron Complexes on Carbon Materials : The research by Martins et al. (2013) involved the immobilization of a hydrotris(pyrazol‐1‐yl)methane iron(II) complex on different carbon materials. This study showcases the potential application of pyrazolyl derivatives in developing recyclable catalysts for oxidation reactions.
Synthesis of Monospiro‐2‐amino‐4H‐pyran Derivatives Catalyzed by Propane‐1‐sulfonic Acid : Jalili‐baleh et al. (2013) reported the synthesis of various monospiro-2-amino-4H-pyran derivatives using a catalytic amount of propane-1-sulfonic acid in the presence of 3-methyl-1-phenyl-2-pyrazoline-5-one. This study highlights the role of pyrazole derivatives in facilitating complex organic syntheses.
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJXRJYALHPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250407-46-5 |
Source


|
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)
![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)


![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)
